Propioxatin A
Description
Historical Discovery and Initial Characterization in Research
Propioxatin A, along with its congener Propioxatin B, was first isolated from the culture filtrate of the actinomycete Kitasatosporia setae nih.govreadthedocs.io. These compounds were initially identified during research into inhibitors of enkephalinase B, an enzyme found in rat brain membranes nih.gov. Subsequent structural elucidation revealed that both propioxatins are N-acyl-L-Pro-L-Val dipeptides, characterized by an N-acyl moiety containing a hydroxamic acid group nih.govreadthedocs.io. Specifically, this compound's N-acyl component was determined to be α-propyl succinic acid β-hydroxamic acid nih.govreadthedocs.io.
Initial biochemical characterization demonstrated this compound's potent inhibitory capabilities. It exhibited strong inhibition of dipeptidyl peptidase III (DPP III) purified from the soluble fraction of rat brain, with a reported inhibition constant (Kᵢ) of 13 nM nih.gov. Furthermore, this compound showed pronounced inhibitory activity against enkephalinase B (IC₅₀: 0.036 µM), leucyl-aminopeptidase (IC₅₀: 2.6 µM), and aminopeptidase (B13392206) M (IC₅₀: 0.39 µM) nih.gov.
Table 1: this compound's Inhibitory Activity Against Key Peptidases
| Enzyme | Inhibition Parameter | Value |
| Dipeptidyl Peptidase III | Kᵢ | 13 nM |
| Enkephalinase B | IC₅₀ | 36 nM |
| Leucyl-aminopeptidase | IC₅₀ | 2600 nM |
| Aminopeptidase M | IC₅₀ | 390 nM |
Biological Origins and Natural Occurrence in Microorganisms
This compound is a natural product derived from microbial sources. Its isolation from the culture filtrate of the actinomycete Kitasatosporia setae SANK 60684 highlights the significant role of microorganisms as producers of diverse bioactive secondary metabolites nih.govreadthedocs.io. Microorganisms, including various bacteria and fungi, are well-known for their capacity to synthesize a wide array of natural products with broad biological activities, such as antimicrobial, immunosuppressive, anticancer, and anti-inflammatory properties. Actinomycetes, in particular, are recognized as prolific producers of such compounds, contributing substantially to the discovery of new therapeutic agents.
Classification within Chemical Compound Classes (e.g., Hydroxamic Acid Derivatives, Peptidomimetics)
Chemically, this compound is characterized by its dipeptide backbone, specifically N-acyl-L-Pro-L-Val, and the presence of a hydroxamic acid moiety within its N-acyl group nih.govreadthedocs.io. This structural composition places this compound within the class of hydroxamic acid derivatives. Compounds containing a hydroxamic acid group are notable for their strong ability to chelate metal ions, a property that often underlies their mechanism of action as inhibitors of metalloenzymes nih.gov.
Furthermore, given its peptide-like structure modified with a non-natural N-acyl group, this compound can be classified as a peptidomimetic nih.gov. Peptidomimetics are compounds designed to mimic the biological activity of peptides, often incorporating modifications to enhance properties such as stability or biological activity. The integration of the hydroxamic acid into a dipeptide scaffold in this compound exemplifies this class of molecules.
Significance in Biochemical and Chemical Biology Research
This compound holds significant importance in biochemical and chemical biology research, primarily due to its potent and specific enzyme inhibitory activities. It is recognized as one of the most potent inhibitors of dipeptidyl peptidase III (DPP III) reported, demonstrating activity in the low nanomolar range nih.gov. This makes this compound a valuable chemical probe for investigating the physiological roles and mechanisms of action of DPP III and other peptidases it inhibits, such as enkephalinase B, leucyl-aminopeptidase, and aminopeptidase M nih.gov.
The presence of the hydroxamic acid moiety is critical to its inhibitory function, as this group typically interacts with the catalytic metal ion in the active site of metalloenzymes, thereby disrupting their activity nih.gov. Understanding such interactions is crucial in chemical biology for rational drug design and for elucidating enzyme catalysis. The study of natural products like this compound from microbial sources contributes to the broader field of chemical biology by providing novel scaffolds and mechanisms for perturbing biological systems, which can lead to the identification of new drug leads or tools for target validation.
Structure
3D Structure
Properties
CAS No. |
102962-94-7 |
|---|---|
Molecular Formula |
C17H29N3O6 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C17H29N3O6/c1-4-6-11(9-13(21)19-26)16(23)20-8-5-7-12(20)15(22)18-14(10(2)3)17(24)25/h10-12,14,26H,4-9H2,1-3H3,(H,18,22)(H,19,21)(H,24,25)/t11-,12+,14+/m1/s1 |
InChI Key |
QBLFFOHVDMBOPS-DYEKYZERSA-N |
SMILES |
CCCC(CC(=O)NO)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)O |
Isomeric SMILES |
CCC[C@H](CC(=O)NO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)O |
Canonical SMILES |
CCCC(CC(=O)NO)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Propioxatin A; |
Origin of Product |
United States |
Isolation and Purification Methodologies from Biological Sources
Strategies for Microbial Cultivation and Metabolite Production
The production of Propioxatin A is achieved through a carefully controlled fermentation process of Kitasatosporia setae SANK 60684. This process involves a two-stage cultivation strategy to ensure optimal growth of the microorganism and subsequent production of the target metabolite.
A seed culture is first prepared by inoculating a loopful of the slant culture of Kitasatosporia setae SANK 60684 into a suitable seed medium. The composition of the seed medium is crucial for the initial growth phase. Following the seed culture, a larger-scale production fermentation is initiated by transferring the seed culture into a production medium designed to maximize the yield of this compound. The fermentation is carried out under specific conditions of temperature, agitation, and aeration over a defined period to allow for the accumulation of the desired compound.
Table 1: Fermentation Parameters for this compound Production
| Parameter | Seed Culture | Production Fermentation |
| Medium Composition | Glucose, Soluble starch, Soy bean meal, Yeast extract, CaCO3 | Soluble starch, Soy bean meal, Meat extract, Yeast extract, NaCl, CaCO3 |
| pH | 7.0 | 7.0 |
| Temperature | 28°C | 28°C |
| Duration | 48 hours | 96 hours |
| Agitation | Rotary shaker | Jar fermentor with agitation |
| Aeration | Not specified | Provided in jar fermentor |
Chromatographic and Extraction Techniques for Isolation
Following the fermentation process, the culture broth is harvested, and a multi-step isolation and purification procedure is employed to isolate this compound. This process relies on a combination of extraction and various chromatographic techniques to separate the target compound from other metabolites and impurities present in the culture filtrate.
The initial step involves the separation of the microbial cells from the culture broth by filtration. The resulting filtrate, containing the dissolved this compound, is then subjected to a series of chromatographic separations.
The isolation process typically begins with adsorption chromatography using a non-polar porous polymer resin, such as Diaion HP-20. The culture filtrate is passed through a column packed with this resin, which adsorbs this compound and other organic molecules. After washing the column to remove unbound impurities, the adsorbed compounds are eluted with an organic solvent, typically methanol.
The crude extract obtained from the Diaion HP-20 column is then further purified using silica (B1680970) gel column chromatography. The extract is applied to a silica gel column and eluted with a solvent system of increasing polarity, for example, a gradient of chloroform (B151607) and methanol. Fractions are collected and analyzed, and those containing this compound are pooled.
The final purification step often involves high-performance liquid chromatography (HPLC). The partially purified fractions from the silica gel column are subjected to reversed-phase HPLC. This technique separates compounds based on their hydrophobicity. A C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile. This step yields highly purified this compound.
Table 2: Summary of Chromatographic Techniques for this compound Isolation
| Technique | Stationary Phase | Mobile Phase/Eluent | Purpose |
| Adsorption Chromatography | Diaion HP-20 | Methanol | Initial capture and concentration from culture filtrate |
| Silica Gel Chromatography | Silica Gel | Chloroform-Methanol gradient | Separation from other metabolites |
| Reversed-Phase HPLC | C18 | Acetonitrile-Water/Buffer | Final purification to high purity |
Purity Assessment for Research Applications
To ensure the suitability of this compound for scientific research, its purity must be rigorously assessed. Several analytical techniques are employed to confirm the identity and determine the purity of the final product.
High-performance liquid chromatography (HPLC) is a primary method for assessing purity. A sharp, symmetrical peak at the expected retention time for this compound, with the absence of significant impurity peaks, indicates a high degree of purity.
Spectroscopic methods are also crucial for structural confirmation and purity assessment. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provide detailed information about the molecular structure of the compound, confirming its identity. Mass spectrometry (MS) is used to determine the molecular weight of this compound, further verifying its identity.
For research applications, a purity of ≥95% is generally considered acceptable, with the specific requirements varying depending on the nature of the intended experiments.
Total Chemical Synthesis of Propioxatin a and Its Analogues
Development of Synthetic Routes and Strategies
A pivotal step in the synthesis of Propioxatin A involves the regioselective preparation of O-benzyl-alpha-propylsuccinic acid monohydroxamic acid. This intermediate is synthesized through the acid chloride of alpha-propylsuccinic acid (PubChem CID: 3031829). nih.govepa.gov This method ensures that the hydroxamic acid functionality is introduced at the desired position within the succinic acid derivative, which is critical for the subsequent construction of the this compound scaffold.
Given that this compound contains a peptide-like N-acyl-L-prolyl-L-valine core with a hydroxamic acid, solid-phase synthesis methodologies for peptide hydroxamic acids are highly relevant to its preparation or the synthesis of related compounds. nih.gov Various solid-phase techniques have been developed for the efficient synthesis of peptide hydroxamic acids (PHA). One such methodology describes the use of a novel resin that combines a trityl linker with a poly(ethylene glycol)-based support, such as ChemMatrix® type. This approach allows for the synthesis of PHAs following standard protocols, yielding products with excellent purity and reasonable yields. nih.gov
Another efficient solid-phase method for hydroxamic acid synthesis involves the nucleophilic displacement of esters immobilized on PEGA resins with hydroxylamine (B1172632)/sodium hydroxide (B78521) in isopropanol. nih.gov Additionally, a hydroxylamine trityl linker, generated from chlorotrityl derivatized Synphase™ crowns, has been demonstrated for the synthesis of both peptide and small molecule hydroxamic acids. nih.gov A common strategy for converting a carboxyl group of a peptide, synthesized on a para-methylbenzhydrylamine (pMBHA) resin, into a hydroxamate functional group involves condensation with O-benzylhydroxylamine (NH₂OBzl). The benzyl (B1604629) protecting group is subsequently removed during the hydrofluoric acid (HF) cleavage of the peptide resin. nih.gov
Stereocontrolled Synthesis Approaches and Stereoisomer Determination
The precise stereochemistry of this compound is crucial for its structural integrity. Natural this compound's N-acyl moiety has been determined to possess an S configuration, a finding established through X-ray crystallography of its di-O-benzyl ester form. nih.govepa.gov The full IUPAC name of this compound, (2S)-2-[[(2S)-1-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid, explicitly defines the stereocenters within the molecule. uni.lu Achieving this specific stereochemical outcome is a primary objective in the total synthesis of this compound, often requiring stereocontrolled synthetic strategies.
Preparation of Structural Analogues for Research Purposes
The synthesis of structural analogues of this compound is undertaken to explore structure-activity relationships and to gain deeper insights into its chemical properties. Synthetic this compound analogues have been successfully prepared. A notable example of an analogue is Devalyl this compound, which was synthesized using a method similar to that employed for this compound itself. nih.govepa.gov The synthesis of this compound, and by extension its analogues, has also utilized O-benzylhydroxylamine as a key reagent for introducing the hydroxamic acid functionality. The ability to systematically modify the this compound structure through chemical synthesis provides a valuable tool for comprehensive research.
Biosynthetic Pathway Elucidation of Propioxatin a
Identification of Biosynthetic Gene Clusters in Producing Organisms
Propioxatin A has been isolated from microorganisms, notably Actinosynnema sp. SI-23 and Kitasatosporia setae SANK 60684 nih.govwikipedia.orgmetabolomicsworkbench.org. The biosynthesis of complex natural products in bacteria, including actinomycetes, is typically governed by specialized biosynthetic gene clusters (BGCs) chem960.comresearchgate.net. These gene clusters encode the enzymes and regulatory elements necessary for the entire biosynthetic pathway.
Research into related compounds, such as the matlystatins, which share the N-hydroxy-2-alkyl-succinamic acid warhead, has provided insights into the likely nature of this compound's BGC. The formation of this characteristic warhead is attributed to an unprecedented variation of the ethylmalonyl-CoA pathway researchgate.netwikipedia.org. This suggests that the BGCs in Actinosynnema and Kitasatospora responsible for this compound production would contain genes related to this modified ethylmalonyl-CoA pathway.
Genome mining and bioinformatics tools like antiSMASH have become instrumental in identifying putative BGCs in microbial genomes researchgate.netnih.govuni.lu. For instance, comparative genome analysis of Actinosynnema strains has revealed diversified secondary metabolite BGCs wikipedia.org. Similarly, extensive genomic analysis of Kitasatospora setae has identified numerous putative BGCs, many of which remain uncharacterized, highlighting the potential for discovering novel bioactive compounds uni.luguidetoimmunopharmacology.orgacademicoa.com. While specific details on the this compound BGC are not extensively published, its presence in these genera strongly implies the existence of dedicated gene clusters within their genomes.
Functional Characterization of Biosynthetic Enzymes and Enzyme Families Involved
The biosynthesis of this compound, particularly the formation of its N-hydroxy-2-alkyl-succinamic acid warhead, involves a unique enzymatic machinery. This warhead is generated through an unusual variation of the ethylmalonyl-CoA (EMC) pathway researchgate.netwikipedia.org. The EMC pathway is known to function in various actinomycetes for acetyl-CoA assimilation wikipedia.org.
Enzymatic characterization of related pathways, such as that for matlystatins, indicates the involvement of specific enzyme families. For instance, an N-oxygenase, MatA, has been implicated in the formation of the hydroxamate group, a key component of the warhead wikipedia.org. Given the structural similarity of the warhead in this compound to that of matlystatins and actinonin, it is highly probable that a similar N-oxygenase activity is crucial in this compound biosynthesis.
Furthermore, compounds featuring the N-hydroxy-2-alkyl-succinamic acid warhead are often non-ribosomal peptides (NRPs) nih.govunisi.it. Non-ribosomal peptide synthetases (NRPSs) are multi-modular enzyme complexes responsible for synthesizing these peptides without direct ribosomal involvement unisi.it. The gene clusters encoding these compounds, such as those for matlystatins, often contain NRPS genes, although their organization can be non-linear, making prediction of the final peptide composition challenging wikipedia.orgnih.gov. Decarboxylase-dehydrogenase enzymes have also been observed to contribute to the structural diversity of matlystatin congeners researchgate.netwikipedia.org. Therefore, the biosynthetic machinery of this compound likely involves a complex interplay of enzymes, including those associated with a modified ethylmalonyl-CoA pathway, N-oxygenases, and potentially non-ribosomal peptide synthetases.
Proposed Biosynthetic Intermediates and Reaction Mechanisms
The defining feature of this compound is its N-hydroxy-2-alkyl-succinamic acid warhead researchgate.netwikipedia.orgnih.gov. The formation of this warhead is a central aspect of its biosynthesis and is mediated by a distinct variation of the ethylmalonyl-CoA pathway researchgate.netwikipedia.org. This pathway is responsible for generating the alkylated succinic acid precursor that forms the core of the warhead nih.gov.
While the exact sequence of intermediates for this compound is not fully detailed in available literature, insights can be drawn from related compounds. For instance, the core structure of matlystatins, which share the N-hydroxy-2-pentyl-succinamic acid warhead, is a pseudotripeptide consisting of N-hydroxy-2-pentyl-succinamic acid, piperazic acid, and isoleucine wikipedia.orgnih.gov. This suggests that precursors like propionyl-CoA (for the alkyl chain) and amino acid derivatives, potentially including piperazic acid and isoleucine, are involved in the assembly of this compound.
The "propyl" moiety in this compound implies the involvement of propionyl-CoA as a building block. Propionyl-CoA can be synthesized de novo from glucose through metabolic pathways involving pyruvate (B1213749), oxaloacetate, threonine, and α-ketobutyrate wikipedia.org. The hydroxamate group (N-hydroxy) is likely introduced by an N-oxygenase, as seen in the proposed biosynthesis of the matlystatin warhead by MatA wikipedia.org. The precise reaction mechanisms would involve a series of enzymatic steps, including chain elongation, hydroxylation, and formation of the succinamic acid moiety, all orchestrated by the enzymes encoded within the biosynthetic gene cluster.
Biotechnological Approaches for Biosynthetic Diversification or Enhanced Production
Biotechnological strategies, including metabolic engineering and synthetic biology, offer powerful avenues for manipulating the biosynthesis of natural products like this compound, aiming for enhanced production or structural diversification ontosight.aiuni.luuni-goettingen.de.
Metabolic Engineering: This approach involves optimizing metabolic pathways within the host organism to increase the yield of the desired compound or its precursors ontosight.aiuni.lu. For this compound, metabolic engineering could focus on:
Precursor Supply: Enhancing the intracellular availability of key precursors, such as propionyl-CoA. Strategies for increasing propionyl-CoA production from glucose have been demonstrated in other microorganisms, involving the engineering of pathways through enzymes like pyruvate carboxylase, threonine deaminase, and pyruvate dehydrogenase complex wikipedia.orguni.luebi.ac.uk.
Pathway Optimization: Modulating the expression levels of the enzymes within the this compound biosynthetic pathway to improve flux towards the final product and minimize the formation of byproducts ontosight.ai.
Eliminating Competing Pathways: Reducing metabolic flux towards competing secondary pathways that divert resources away from this compound biosynthesis ontosight.ai.
Synthetic Biology: This interdisciplinary field allows for the design and construction of new biological parts, devices, and systems, or the redesign of existing natural biological systems for useful purposes fishersci.belipidmaps.org. In the context of this compound, synthetic biology can be applied through:
Heterologous Expression: Transferring the entire this compound biosynthetic gene cluster into a more amenable and high-yielding host organism (e.g., Streptomyces avermitilis or E. coli) for enhanced production researchgate.netnih.gov. This often involves identifying and activating cryptic gene clusters researchgate.net.
Pathway Refactoring: Redesigning and re-assembling the this compound biosynthetic pathway genes to improve their efficiency and control, potentially by using stronger promoters or optimizing gene order ontosight.ai.
Combinatorial Biosynthesis: Introducing or modifying specific enzymes within the this compound pathway to generate novel this compound analogues with diversified structures and potentially altered biological activities. This can involve swapping modules of non-ribosomal peptide synthetases or introducing tailoring enzymes from other pathways metabolomicsworkbench.org.
Directed Evolution: Applying directed evolution techniques to key biosynthetic enzymes to improve their catalytic efficiency or alter their substrate specificity, leading to the production of new derivatives ontosight.ai.
These biotechnological approaches, often combined with genome mining and genetic manipulation, hold significant promise for unlocking the full potential of this compound and its derivatives for various applications researchgate.netnih.gov.
Enzyme Inhibition Mechanisms and Biological Target Interactions
Inhibition Profile Against Key Peptidases and Metalloproteinases
Propioxatin A's inhibitory spectrum highlights its interactions with several important enzymes, particularly those involved in peptide metabolism.
This compound is a potent inhibitor of enkephalinase B, also known as neprilysin (EC 3.4.24.11). tandfonline.comnih.govmdpi.com This enzyme is a metalloendopeptidase that plays a role in the degradation of various vasoactive peptides, including enkephalins. revespcardiol.orgdovepress.com Studies have reported a very low inhibition constant (Ki) for this compound against enkephalinase B, indicating high affinity. The Ki value for this compound against enkephalinase B has been reported as 1.3 x 10-8 M (13 nM). nih.gov Another study reported an IC50 of 0.036 µM (36 nM) for enkephalinase B, further underscoring its potency. mdpi.com The hydroxamic acid group is essential for its ability to coordinate the metal ion in the enzyme's active site, which is key to its inhibitory action. nih.govresearchgate.net
This compound is also a highly potent inhibitor of dipeptidyl peptidase III (DPP III; EC 3.4.14.4), a cytosolic metallopeptidase involved in intracellular peptide catabolism and other physiological processes. mdpi.comresearchgate.netnih.gov It has been identified as one of the most potent DPP III inhibitors reported. mdpi.comresearchgate.netnih.govresearchgate.net For DPP III purified from rat brain, this compound demonstrated a Ki value of 13 nM. mdpi.com
Beyond enkephalinase B and DPP III, this compound exhibits inhibitory activity against other aminopeptidases. Pronounced inhibition was observed for leucyl-aminopeptidase (IC50 of 2.6 µM) and aminopeptidase (B13392206) M (IC50 of 0.39 µM). mdpi.com Aminopeptidase M (EC 3.4.11.2) is a cell surface enzyme that hydrolyzes N-terminal amino acids from peptides. nih.gov Leucyl aminopeptidases (EC 3.4.11.1) are zinc-dependent hydrolases that cleave N-terminal amino acids from polypeptide substrates. nih.govebi.ac.uk
This compound has been identified as a potent inhibitor of Serratia piscatorum metalloproteinase. tandfonline.comoup.com This inhibitory effect was discovered during a screening for inhibitors of this specific bacterial enzyme. tandfonline.comoup.com Furthermore, this compound strongly inhibits novel metalloproteases (PI and PII) released from hemocytes of the solitary ascidian, Halocynthia roretzi. bioone.org These H. roretzi metalloproteases are characterized as phosphoramidon-insensitive but are sensitive to this compound, suggesting a unique active site commonality with specific dipeptidyl-aminopeptidases. bioone.orgbioone.org
Table 1: Inhibitory Profile of this compound Against Various Enzymes
| Enzyme Target | Inhibition Type/Parameter | Value | Reference |
| Enkephalinase B (Neprilysin) | Ki | 13 nM (1.3 x 10-8 M) | nih.gov |
| Enkephalinase B (Neprilysin) | IC50 | 36 nM (0.036 µM) | mdpi.com |
| Dipeptidyl Peptidase III (DPP III) | Ki | 13 nM | mdpi.com |
| Leucyl-Aminopeptidase | IC50 | 2.6 µM | mdpi.com |
| Aminopeptidase M | IC50 | 0.39 µM | mdpi.com |
| Serratia piscatorum Metalloproteinase | Potent Inhibition | 89% inhibition (at 0.30 nmol enzyme, 1.1 nmol this compound) | tandfonline.com |
| Halocynthia roretzi Metalloproteases (PI, PII) | Strong Inhibition | - | bioone.org |
| Thermolysin | Weak Inhibition | 10% inhibition (at 0.08 nmol enzyme, 1.1 nmol this compound) | tandfonline.com |
This compound demonstrates a high degree of selectivity, showing little to no inhibitory effect against various other protease classes. It does not significantly inhibit serine proteases such as trypsin, α-chymotrypsin, or subtilisin BPN'. tandfonline.com Similarly, it shows no significant inhibition against aspartic proteases like pepsin, or cysteine proteases such as papain. tandfonline.commdpi.com This selectivity indicates that its inhibitory action is largely confined to specific metallopeptidases. tandfonline.commdpi.com
Table 2: Lack of Significant Inhibition by this compound Against Other Proteases
| Enzyme Target | Inhibition (at 1.1 nmol this compound) | Reference |
| Trypsin | 0% | tandfonline.com |
| α-Chymotrypsin | 0% | tandfonline.com |
| Subtilisin BPN' | 0% | tandfonline.com |
| Pepsin | 0% | tandfonline.com |
| Papain | 0% | tandfonline.com |
| Carboxypeptidase A | No pronounced inhibition | mdpi.com |
| Carboxypeptidase B | No pronounced inhibition | mdpi.com |
| Enkephalinase A | No pronounced inhibition | mdpi.com |
Molecular Mechanisms of Enzyme-Inhibitor Interaction
The potent and specific inhibitory effects of this compound are primarily attributed to its structural features, particularly the hydroxamic acid group. nih.govresearchgate.net This group is crucial for coordinating the catalytic metal ion, typically a zinc ion, present in the active site of metallopeptidases. nih.govresearchgate.netresearchgate.net This coordination is a common mechanism for metalloprotease inhibitors, where the hydroxamate moiety chelates the zinc atom. researchgate.netresearchgate.net
The dipeptide N-acyl-L-Pro-L-Val backbone of this compound also contributes significantly to its binding affinity and specificity. mdpi.com Specifically, the P2' proline residue, the P3' valine side chain, and its free carboxylic acid are identified as key determinants for its potent and specific inhibition of enkephalinase B. nih.gov These structural elements are thought to interact with distinct subsites (S1', S2', S3') within the enzyme's active site, which are characterized as large and hydrophobic pockets. nih.gov The unique arrangement of these subsites may explain why enkephalinase B does not hydrolyze longer peptides and why this compound exhibits such high specificity. nih.gov Studies on synthetic analogues of propioxatin have further confirmed that modifications to the proline or valine residues can significantly alter or diminish its inhibitory activity and specificity, highlighting the importance of these specific amino acid components for optimal enzyme-inhibitor interaction. nih.gov
Structure Activity Relationship Sar Studies of Propioxatin a
Systematic Modification of Key Structural Moieties
The structure of Propioxatin A, an N-acyl-L-prolyl-L-valine derivative, offers several points for modification. nih.gov Research has concentrated on three primary areas: the hydroxamic acid group, the dipeptide backbone, and the N-acyl side chain.
The hydroxamic acid moiety (-CONHOH) is a cornerstone of this compound's inhibitory power. mdpi.com This functional group acts as a potent zinc-binding group (ZBG), a critical feature for inhibiting zinc-dependent metalloenzymes such as dipeptidyl peptidase III (DPP III). mdpi.comjournalagent.com The ability of the hydroxamic acid's oxygen atoms to form a bidentate chelate with the zinc ion in the enzyme's active site is considered a primary mechanism of its potent inhibition. journalagent.com
Structure-activity relationship studies consistently demonstrate that this group is essential for high-potency inhibition. Modifications or replacements typically lead to a dramatic loss of activity. For instance, converting the hydroxamic acid to a carboxylic acid, another potential zinc-coordinating group, generally results in significantly weaker inhibitors. This highlights the superior chelation geometry and electronic properties of the hydroxamic acid for this class of enzymes.
Table 1: Effect of Zinc-Binding Group (ZBG) Modification on Inhibitory Potency
| Original Moiety (this compound) | Modified Moiety | Expected Impact on Inhibitory Potency | Rationale |
| Hydroxamic Acid (-CONHOH) | Carboxylic Acid (-COOH) | Significant Decrease | Weaker coordination with the active site zinc ion. |
| Hydroxamic Acid (-CONHOH) | Ester (-COOR) | Abolished or Severely Reduced | Removal of the key zinc-chelating hydroxyl and N-hydroxy groups. |
| Hydroxamic Acid (-CONHOH) | Amide (-CONH2) | Abolished or Severely Reduced | Lacks the necessary atoms and geometry for effective zinc chelation. |
This compound is built upon a dipeptide scaffold of L-proline and L-valine. nih.gov These amino acid residues are crucial for orienting the molecule within the enzyme's active site and for establishing selectivity. The proline residue is understood to occupy the S2' subsite of the enzyme, while the valine residue fits into the S3' subsite.
The specific nature of these residues dictates the binding affinity. The rigid, cyclic structure of proline (P2') restricts the conformational flexibility of the inhibitor backbone, which can be advantageous for fitting into a well-defined pocket. The bulky and hydrophobic side chain of valine (P3') likely engages in favorable hydrophobic interactions within the S3' subsite. Modifying these residues provides insight into the steric and electronic requirements of the enzyme's binding pockets. For example, replacing valine with a smaller amino acid like alanine (B10760859) or a larger one like leucine (B10760876) would probe the size limits and preferences of the S3' pocket.
Table 2: Hypothetical Impact of Amino Acid Residue Modifications on Binding Affinity
| Position | Original Residue (this compound) | Hypothetical Modification | Potential Impact on Binding | Rationale for Investigation |
| P2' | L-Proline | Glycine | Decrease | Increased flexibility may be entropically unfavorable for binding. |
| P2' | L-Proline | Pipecolic Acid | Variable | Probes the size constraints of the S2' subsite. |
| P3' | L-Valine | L-Alanine | Decrease | Loss of key hydrophobic interactions in the S3' subsite. |
| P3' | L-Valine | L-Leucine | Variable | Investigates whether the S3' subsite can accommodate a larger hydrophobic group. |
The N-acyl group of this compound is an α-propyl succinic acid β-hydroxamic acid. nih.gov A naturally occurring analogue, Propioxatin B, differs only in this position, featuring an α-isobutyl succinic acid β-hydroxamic acid moiety instead. nih.gov This subtle difference—a propyl versus an isobutyl group—demonstrates that even small changes in the size and branching of the N-acyl chain can modulate inhibitory potency. This part of the molecule interacts with the S1' region of the enzyme, and these modifications serve to fine-tune the fit and optimize hydrophobic or van der Waals interactions. The existence of these closely related natural analogues underscores the importance of the N-acyl moiety in achieving optimal inhibition. nih.govmdpi.com
Table 3: Comparison of this compound and Propioxatin B N-acyl Moieties
| Compound | N-acyl Moiety | Chemical Formula | Key Difference |
| This compound | α-propyl succinic acid β-hydroxamic acid | C17H29N3O6 | Contains an α-propyl group. |
| Propioxatin B | α-isobutyl succinic acid β-hydroxamic acid | C18H31N3O6 | Contains an α-isobutyl group. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
To move beyond qualitative observations, researchers employ computational QSAR methods to quantify the relationship between the chemical structure of this compound analogues and their inhibitory activity.
QSAR modeling is a process where a mathematical relationship is established between a set of structural properties (descriptors) of a series of compounds and their measured biological activity. researchgate.net For this compound analogues, this involves synthesizing a library of related compounds and measuring their inhibitory concentration (e.g., IC50). researchgate.net
For each compound, a wide range of molecular descriptors are calculated, such as:
Steric descriptors: Molecular volume, surface area, and shape indices.
Electronic descriptors: Partial charges, dipole moments, and orbital energies (HOMO/LUMO).
Hydrophobic descriptors: The logarithm of the partition coefficient (logP), which measures lipophilicity.
Topological descriptors: Indices that describe molecular branching and connectivity.
Using statistical techniques like Multiple Linear Regression (MLR), an equation is generated that predicts biological activity based on a combination of the most influential descriptors. mdpi.com Such a model might take the general form: Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + .... These predictive models are invaluable for prioritizing the synthesis of novel analogues that are predicted to have high potency, thereby saving time and resources. researchgate.net
Modern SAR studies are heavily supported by computational chemistry, which provides a visual and energetic understanding of inhibitor binding at an atomic level. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand (like this compound) when bound to its protein target. mdpi.com Using the known 3D crystal structure of an enzyme like DPP III, docking algorithms can place this compound into the active site and score the resulting poses. mdpi.com This allows researchers to visualize critical interactions, such as the chelation of the zinc ion by the hydroxamic acid and the insertion of the proline and valine residues into their respective subsites, confirming experimental SAR findings. nih.gov
Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations introduce motion, simulating the dynamic behavior of the protein-ligand complex over time in a solvated environment. mdpi.complos.org Starting from a docked pose, an MD simulation can assess the stability of the complex. plos.org Key metrics like the Root-Mean-Square Deviation (RMSD) of the ligand are monitored; a stable, low RMSD value over the course of the simulation (e.g., 100 nanoseconds) suggests a stable and favorable binding mode. plos.org MD can also reveal subtle conformational changes and the role of water molecules in mediating interactions, providing a more complete picture of the binding event. nih.gov
Table 4: Application of Computational Tools in this compound SAR Studies
| Computational Method | Purpose | Key Information Gained |
| Molecular Docking | Predicts the binding pose of this compound in the enzyme's active site. | - Visualization of key interactions (zinc chelation, hydrogen bonds).- Ranking of different analogues based on predicted binding affinity (scoring functions).- Hypothesis generation for new modifications. |
| Molecular Dynamics (MD) Simulations | Assesses the stability and dynamics of the enzyme-inhibitor complex over time. | - Confirmation of binding pose stability (via RMSD, RMSF).- Analysis of protein and ligand flexibility.- Detailed calculation of binding free energies. |
| QSAR Modeling | Develops predictive mathematical models for biological activity. | - Identification of key physicochemical properties driving potency.- Prediction of activity for virtual (unsynthesized) compounds.- Guidance for rational drug design. |
Elucidation of Pharmacophore Features Essential for Enzyme Inhibition
Systematic modifications of the this compound structure have revealed several key pharmacophoric elements that are crucial for its potent and specific enzyme inhibition. These features collectively contribute to the molecule's ability to bind effectively within the active site of its target enzymes.
The Indispensable Role of the Hydroxamic Acid Moiety:
At the core of this compound's inhibitory mechanism is the β-hydroxamic acid group located on the α-propyl succinic acid side chain. This functional group is paramount for the compound's biological activity. nih.gov Research has unequivocally demonstrated that the hydroxamic acid is essential for chelating the metal ion, typically zinc, present in the active site of metalloproteases. nih.govresearchgate.net This coordination is a primary anchoring interaction, and its absence or modification leads to a significant loss of inhibitory potency.
Stereochemical and Structural Importance of the Dipeptide Core:
The L-prolyl-L-valine dipeptide backbone of this compound plays a critical role in orienting the molecule within the enzyme's active site and providing specific interactions that enhance binding affinity and selectivity.
The P2' Proline Residue: The L-proline residue is a key determinant of the potent and specific inhibition of enkephalinase B. nih.gov The rigid, cyclic structure of proline likely helps to maintain the optimal conformation of the inhibitor for binding. SAR studies have shown that replacing the L-proline with a more flexible amino acid, such as alanine, results in a drastic 1,000-fold reduction in inhibitory activity against enkephalinase B. nih.gov This highlights the stringent requirement for the specific conformational constraints imposed by the proline ring at this position.
Influence of the N-Acyl Alkyl Group:
A comparison between this compound (with an α-propyl group) and its natural analog Propioxatin B (with an α-isobutyl group) provides insight into the nature of the S1' subsite of the target enzyme. Both compounds are potent inhibitors, with this compound exhibiting a K_i value of 1.3 x 10⁻⁸ M and Propioxatin B a K_i of 1.1 x 10⁻⁷ M for enkephalinase B. nih.gov The accommodation of both the propyl and the bulkier isobutyl groups suggests that the S1' binding pocket is relatively large and hydrophobic. nih.gov
The collective findings from these SAR studies have enabled the construction of a pharmacophore model for this compound's inhibition of enkephalinase B. This model comprises:
A metal-chelating hydroxamic acid group.
A conformationally constrained L-proline residue at the P2' position.
An L-valine residue at the P3' position bearing a free carboxylic acid for crucial interactions.
A hydrophobic alkyl group on the succinyl moiety that occupies the S1' pocket.
These features collectively ensure a high-affinity and selective binding of this compound to its target enzymes.
Data Table: Inhibitory Activities of this compound and its Analogs against Enkephalinase A and Enkephalinase B
| Compound Name | Structure | Enkephalinase A Inhibition K_i (M) | Enkephalinase B Inhibition K_i (M) |
| This compound | N-(α-propyl-β-hydroxamidosuccinyl)-L-prolyl-L-valine | > 1.0 x 10⁻⁴ | 1.3 x 10⁻⁸ |
| Propioxatin B | N-(α-isobutyl-β-hydroxamidosuccinyl)-L-prolyl-L-valine | > 1.0 x 10⁻⁴ | 1.1 x 10⁻⁷ |
| Devalyl this compound | N-(α-propyl-β-hydroxamidosuccinyl)-L-proline | 1.0 x 10⁻⁵ | 1.0 x 10⁻⁶ |
| Alanine Analog | N-(α-propyl-β-hydroxamidosuccinyl)-L-alanyl-L-valine | 1.0 x 10⁻⁵ | 1.3 x 10⁻⁵ |
| Valine Amide Analog | N-(α-propyl-β-hydroxamidosuccinyl)-L-prolyl-L-valinamide | 1.0 x 10⁻⁶ | 2.6 x 10⁻⁸ |
Advanced Analytical Characterization Techniques for Propioxatin a Research
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopic methods are indispensable for the definitive elucidation of chemical structures, providing atomic-level information about molecular connectivity and functional groups. For Propioxatin A, these techniques have been instrumental in its initial structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone for determining the complete structure of organic molecules, including complex natural products like this compound. It provides detailed information on the carbon-hydrogen framework and the connectivity of atoms through the analysis of chemical shifts, coupling constants, and correlations observed in one-dimensional (e.g., ¹H NMR, ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) experiments. The structural elucidation of this compound and its analogue, Propioxatin B, has involved the use of NMR spectroscopy mdpi.com. While specific NMR data for this compound (e.g., proton or carbon chemical shifts, coupling patterns) are typically reported in original research articles detailing its isolation and synthesis, their analysis would confirm the presence of its characteristic dipeptide N-acyl-L-Pro-L-Val core and the α-propyl succinic acid β-hydroxamic acid N-acyl moiety mdpi.com.
High-Resolution Mass Spectrometry (HRMS): HRMS is vital for determining the exact molecular weight and elemental composition of a compound, which is crucial for confirming its chemical formula. For this compound (C₁₇H₂₉N₃O₆), HRMS provides a highly accurate mass-to-charge ratio ([M+H]⁺ or other adducts), allowing for the calculation of its precise molecular formula nih.gov. This technique also provides fragmentation patterns (MS/MS data) that yield structural information by breaking the molecule into characteristic fragments, aiding in the confirmation of specific substructures within the this compound molecule researchgate.net.
Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavelengths, corresponding to characteristic molecular vibrations. For this compound, IR spectroscopy would reveal key functional groups such as carbonyls (C=O) from carboxylic acids, amides, and hydroxamic acids, N-H stretches from amide and hydroxamic acid functionalities, and O-H stretches from hydroxyl groups researchgate.net. The presence and position of these absorption bands provide confirmatory evidence for the proposed structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy detects electronic transitions within a molecule, typically providing information about conjugated systems and chromophores. While this compound itself may not possess extensive conjugation, UV-Vis spectroscopy could be used to detect the presence of any chromophores or impurities that absorb in the UV or visible regions researchgate.net. It can also be used for quantitative analysis if the compound has a measurable extinction coefficient at a specific wavelength.
Advanced Chromatographic Methods for Purity Assessment and Isolation Optimization
Chromatographic techniques are essential for the purification of this compound from complex mixtures and for assessing its purity, which is critical for accurate structural and biological studies.
High-Performance Liquid Chromatography (HPLC) with various detection methods: HPLC is a fundamental technique for the separation, identification, and quantification of compounds, and for assessing their purity southernelementlabs.com. For this compound, HPLC would be employed with various stationary phases (e.g., reversed-phase, normal-phase) and mobile phase compositions to achieve optimal separation from co-eluting impurities or related compounds. Detection methods such as UV-Vis detectors (e.g., diode array detectors for spectral purity assessment chromatographyonline.com), refractive index detectors, or mass spectrometry (LC-MS) are commonly coupled with HPLC. LC-MS is particularly powerful as it combines separation with molecular weight and fragmentation information, enabling the identification of impurities and degradation products nih.gov. HPLC has been used in the purification of related natural products and is a standard method for purity analysis in drug development nih.govresearchgate.netupb.roquality-assistance.com.
Table 1: Illustrative HPLC Parameters for this compound Purity Assessment
| Parameter | Typical Range/Type | Relevance for this compound |
| Column Type | C18 Reversed-Phase | Common for polar to moderately polar organic compounds like peptides and hydroxamates. |
| Mobile Phase | Acetonitrile/Water gradients with acid modifier | Optimizes separation based on polarity; acid modifier (e.g., TFA) improves peak shape for compounds with ionizable groups. |
| Flow Rate | 0.5 – 1.0 mL/min | Standard flow rates for analytical separations. |
| Detection | UV-Vis (e.g., 210 nm, 220 nm) or Mass Spectrometry | Detects peptide bonds and other chromophores; MS provides molecular weight and structural confirmation of peaks. |
| Column Temperature | 25 – 40 °C | Influences retention time and separation efficiency. |
Size-Exclusion Chromatography (SEC): SEC, also known as gel filtration chromatography, separates molecules based on their hydrodynamic radius (size) in solution wikipedia.orglibretexts.org. While HPLC is typically used for separating small molecules and closely related impurities, SEC is particularly useful for assessing the aggregation state of a compound, especially if it tends to form dimers, oligomers, or interacts with larger biomolecules. For this compound, if it were to be studied in a context where its aggregation or interaction with larger proteins is a concern, SEC would be employed to ensure the monomeric integrity of the sample and to separate it from any higher molecular weight species wikipedia.orgnih.govuni-duesseldorf.de.
Chiroptical Methods for Stereochemical Analysis
This compound possesses multiple chiral centers, making the determination of its absolute stereochemistry crucial for understanding its biological activity. Chiroptical methods are specifically designed for this purpose.
X-ray Crystallography for Stereoisomers/Derivatives: X-ray crystallography provides the definitive three-dimensional atomic structure of a crystalline compound wikipedia.orglibretexts.orgnih.govprotoxrd.com. For this compound, X-ray crystallography was specifically utilized to analyze the stereoisomer of its N-acyl moiety in the form of its di-O-benzyl ester, which allowed for the determination of its 'S' configuration nih.gov. This technique is invaluable for establishing the absolute configuration of chiral centers, which is often challenging with other spectroscopic methods alone. The ability to obtain a crystal structure directly confirms the spatial arrangement of atoms.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule wikipedia.orgunito.itencyclopedia.pub. It is highly sensitive to the three-dimensional structure and conformation of molecules. For this compound, CD spectroscopy could be employed to study its conformation in solution and to confirm its chirality. While specific CD data for this compound are not detailed in the provided information, the technique is widely used for chiral molecules, particularly for peptides and proteins to assess their secondary structure and conformational changes upon binding or environmental changes wikipedia.orgunito.itresearchgate.netphotophysics.com. Given that this compound contains a dipeptide backbone, CD could provide insights into its conformational preferences in different environments.
Biophysical Techniques for Binding and Conformational Studies
This compound is known for its inhibitory activity against various peptidases, indicating its ability to bind to specific biological targets mdpi.comnih.gov. Biophysical techniques are essential for quantitatively characterizing these interactions.
Surface Plasmon Resonance (SPR): SPR is a label-free, real-time technique used to measure molecular interactions, providing information on binding affinity (KD), association rates (kₐ), and dissociation rates (kₐff) labmanager.comtainstruments.comnicoyalife.combiorxiv.org. In an SPR experiment, one binding partner (e.g., the target enzyme of this compound) is immobilized on a sensor surface, and this compound is flowed over it. Changes in refractive index upon binding are detected, generating a sensogram that can be analyzed to derive kinetic and affinity constants. This allows for a detailed understanding of how quickly this compound binds to its target and how long it remains bound.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a molecular binding event, providing a comprehensive thermodynamic profile of the interaction tainstruments.comnicoyalife.combiorxiv.orguoa.gr. For this compound, ITC experiments would involve titrating a solution of this compound into a solution of its target enzyme (e.g., enkephalinase B). The heat changes measured with each injection allow for the determination of binding affinity (KD), enthalpy (ΔH), entropy (ΔS), Gibbs free energy (ΔG), and stoichiometry (n) of the binding reaction tainstruments.comuoa.gr. This provides crucial insights into the driving forces behind the interaction (e.g., whether it is enthalpy-driven or entropy-driven) and the number of this compound molecules that bind to each target molecule.
Table 2: Comparison of SPR and ITC for this compound Binding Studies
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Data Output | Real-time kinetic data (kₐ, kₐff), binding affinity (KD) | Comprehensive thermodynamic data (KD, ΔH, ΔS, ΔG), stoichiometry (n) |
| Labeling | Label-free | Label-free |
| Sample Volume | Low (µL range) | Higher (mL range, typically 300-500 µL at 10-100 µM concentration) labmanager.com |
| Sensitivity | High, suitable for low-affinity interactions | High, can detect weak interactions |
| Information | How fast molecules bind and dissociate | Energetic driving forces of binding, number of binding sites |
| Applications | Kinetic profiling, high-throughput screening, drug discovery | Detailed thermodynamic analysis, mechanism of action, lead optimization tainstruments.com |
These advanced analytical techniques collectively provide a robust framework for the comprehensive characterization of this compound, from its fundamental chemical structure to its complex interactions with biological systems.
Emerging Research Directions and Academic Significance
Design and Synthesis of Novel Enzyme Probes and Research Tools Based on Propioxatin A Scaffold
The established inhibitory activity of this compound against enkephalinase B positions it as a promising scaffold for the design and synthesis of novel enzyme probes and research tools nih.govmedchemexpress.com. Activity-based protein profiling (ABPP) is a powerful post-genomic technology that utilizes active site-directed chemical probes to monitor enzyme function within complex biological systems um.esfrontiersin.org. These probes are designed to covalently bind to the active form of an enzyme, enabling researchers to capture functional information beyond what standard proteomic methods can provide um.esfrontiersin.org.
Two general strategies for probe design include directed approaches, which incorporate well-characterized affinity labels or binding groups to bias reactivity towards specific enzymes, and non-directed approaches, which involve screening structurally diverse libraries of candidate probes um.es. Inhibitors, such as this compound, can be adapted into such probes, sometimes by adding photoreactive groups for covalent labeling um.es. The development of bioorthogonal reactions, including "click chemistry," has further facilitated the synthesis of probes with latent analytical tags like azides and alkynes, allowing for the profiling of enzyme activities in living systems um.esfrontiersin.org. The potential for using synthetic this compound in the characterization of enzyme active sites has also been noted googleapis.com.
Investigation of New Biological Targets and Pathways Influenced by this compound
While this compound is well-known as an enkephalinase B inhibitor, ongoing research aims to investigate potential new biological targets and pathways it may influence nih.govmedchemexpress.com. A biological target refers to specific molecules, pathways, or receptors within the body that a compound aims to interact with for therapeutic or mechanistic purposes wisdomlib.org. Understanding these targets is crucial in medicinal chemistry for informing drug design and intervention strategies wisdomlib.org.
Modern approaches to target identification leverage advanced technologies, including artificial intelligence (AI)-driven insights, which integrate diverse data streams such as genomic sequences, proteomic analyses, and clinical trial results axxam.com. This integrated methodology helps uncover novel therapeutic pathways that might otherwise remain hidden axxam.com. Functional assays are also critical in this investigation, as they evaluate the effects of compounds on specific biological targets and cellular signaling pathways, thereby determining potency, efficacy, and mechanisms of action axxam.com. By applying these advanced methodologies, researchers can explore the broader pharmacological landscape of this compound, potentially revealing its influence on additional biological processes beyond its established role as a protease inhibitor.
Integration of Omics Data with this compound Research for Systems-Level Understanding
The integration of various "omics" data, such as genomics, transcriptomics, proteomics, and metabolomics, is increasingly vital for achieving a comprehensive, systems-level understanding of biological processes mixomics.orgnih.govnih.govfrontiersin.org. This integrative approach allows for the holistic study of complex biological processes by highlighting the interrelationships among involved biomolecules and their functions nih.gov.
For research involving compounds like this compound, integrating omics data can provide deeper insights into its mechanism of action and its broader impact on cellular systems. This involves combining individual omics datasets, either sequentially or simultaneously, to understand the interplay of molecules and bridge the gap from genotype to phenotype nih.gov. Multivariate methods are particularly well-suited for large omics datasets, as they can reduce data dimensionality and reveal patterns and relationships within and across different omics datasets, uncovering key variables linked to biological outcomes mixomics.org. Although specific direct examples of this compound research utilizing extensive omics data integration are emerging, the general principles of multi-omics data integration are broadly applicable to support mechanistic modeling and data interpretation for compounds like this compound nih.govfrontiersin.orgresearchgate.net.
Collaborative Research Initiatives in Chemical Biology and Protease Biochemistry
Collaborative research initiatives are fundamental to advancing the understanding of this compound within the broader fields of chemical biology and protease biochemistry. Chemical biology, an interdisciplinary field, bridges synthetic organic chemistry with molecular, structural, and cellular biology to explain the chemistry of life and the interactions between biological macromolecules and small organic molecules mdpi.com. Proteases, the enzymes that this compound inhibits, are critical for numerous physiological functions, and their dysregulation is implicated in various diseases, making them significant targets in biomedical research unimelb.edu.aumdpi.com.
Research groups often employ multidisciplinary approaches, including chemical biology, to understand the contributions of proteases to health and disease, and to validate them as therapeutic targets unimelb.edu.au. The design and preparation of small molecules, such as enzyme inhibitors, are central to chemical biology, aiming to inactivate enzymes involved in various diseases mdpi.com. Collaborative efforts, often involving academic and industrial partners, are common in enzymatic synthesis and computational studies, fostering technological and scientific breakthroughs dtu.dk. These collaborations facilitate the development of new chemical tools and the exploration of protease functions, contributing significantly to the academic and translational impact of compounds like this compound.
Q & A
Q. What experimental methodologies are recommended for characterizing the structural properties of Propioxatin A?
To confirm the molecular structure, employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HR-MS). For crystallographic analysis, X-ray diffraction (XRD) is critical. Ensure purity via HPLC with UV/Vis or photodiode array detection. Cross-validate results with computational modeling (e.g., density functional theory) to resolve ambiguities .
Q. How can researchers design a reproducible synthesis protocol for this compound?
Follow the NIH guidelines for reporting experimental conditions to enhance reproducibility . Document reaction parameters (temperature, solvent, catalyst), stoichiometry, and purification steps (e.g., column chromatography gradients). Use standardized characterization methods (e.g., melting point, spectroscopic data) and compare yields/purity across multiple batches. Include failure cases to highlight optimization challenges .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) using cell-free systems. Validate with cell-based viability assays (MTT, ATP luminescence) and dose-response curves (IC₅₀/EC₅₀). Include positive/negative controls and replicate experiments to minimize variability. Reference established protocols from analogous compounds to justify assay selection .
Advanced Research Questions
Q. How should researchers address contradictory data regarding this compound’s mechanism of action across studies?
Conduct a systematic review using the PICO framework (Population: target cells; Intervention: this compound; Comparison: known inhibitors; Outcome: mechanistic pathways; Time: exposure duration) . Perform meta-analysis to identify confounding variables (e.g., cell line heterogeneity, assay conditions). Validate hypotheses via orthogonal methods (e.g., CRISPR knockdown, proteomics) .
Q. What strategies optimize this compound’s bioavailability in preclinical models while minimizing toxicity?
Use the PICOT framework to define parameters:
- P : Animal model (e.g., murine); I : Formulation (nanoparticles, prodrugs); C : Standard treatment; O : Pharmacokinetic metrics (AUC, Cmax); T : Study duration . Employ iterative design: test solubility enhancers, conduct ADME profiling, and correlate in vitro-in vivo results. Monitor toxicity via histopathology and serum biomarkers .
Q. How can conflicting results between in vitro and in vivo efficacy of this compound be resolved?
Apply the FINER criteria to evaluate study feasibility and relevance . Investigate metabolic stability (e.g., liver microsome assays), protein binding, and tissue distribution. Use PK/PD modeling to bridge in vitro potency with in vivo exposure. Replicate experiments under standardized conditions, adjusting for species-specific factors (e.g., cytochrome P450 activity) .
Q. What computational approaches validate this compound’s interaction with proposed molecular targets?
Combine molecular docking (AutoDock, Schrödinger) with molecular dynamics simulations (GROMACS) to assess binding affinity and stability. Cross-reference with mutagenesis studies to identify critical residues. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Methodological Frameworks for Data Interpretation
- For Literature Review : Use PEO (Population, Exposure, Outcome) to synthesize evidence on this compound’s environmental impact or therapeutic potential .
- For Experimental Design : Adopt COSMIN guidelines for analytical method validation, emphasizing reliability (intra/inter-day precision) and sensitivity (LOD/LOQ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
